

# Initial Safety and Toxicology Profile of A3907: A Systemic ASBT Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicology data for A3907, a novel, orally available, systemic Apical Sodium-Dependent Bile Acid Transporter (ASBT) inhibitor. A3907 is under investigation for the treatment of cholestatic liver diseases. By inhibiting ASBT in the intestine, liver, and kidneys, A3907 aims to reduce the total bile acid pool and protect the liver from bile acid-induced injury.[1][2][3] This document summarizes key preclinical and Phase 1 clinical findings, presenting quantitative data in tabular format, detailing experimental methodologies, and visualizing relevant biological pathways and study designs.

# **Mechanism of Action: Systemic ASBT Inhibition**

A3907 is a potent and selective inhibitor of the Apical Sodium-Dependent Bile Acid Transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1][2] ASBT is primarily expressed in the terminal ileum, where it is responsible for the reabsorption of approximately 95% of bile acids. It is also found in cholangiocytes (cells lining the bile ducts) and the proximal tubules of the kidneys.[1][2]

By inhibiting ASBT in these locations, A3907 has the potential to modulate bile acid circulation through a dual mechanism of action: increasing fecal bile acid excretion and promoting urinary bile acid elimination.[4][5] This systemic activity is a key differentiator from gut-restricted ASBT inhibitors. The intended therapeutic effect is to reduce the overall bile acid burden on the liver in cholestatic conditions.[1][2]





Click to download full resolution via product page

Figure 1: Mechanism of A3907 in Bile Acid Circulation.



## **Preclinical Safety and Toxicology**

A 13-week systemic toxicology study of A3907 was conducted in Wistar Han rats to evaluate its safety profile upon repeated oral administration.[1]

- Species: Wistar Han rats.[1]
- Age: 7-10 weeks old at the start of the study.[1]
- Groups: Male (n=76) and female (n=76) rats were divided into four groups: a control group and three dose groups of A3907.[1]
- Dosage: A3907 was administered daily at doses of 25, 150, and 1000 mg/kg/day.[1]
- Route of Administration: Oral gavage.[1]
- Duration: 13 weeks.[1]
- Endpoints: At the end of the study, animals were euthanized, and a standard set of organs and tissues were collected for histopathological examination by a certified pathologist following hematoxylin & eosin (H&E) staining.[1]

In preclinical studies, A3907 demonstrated high systemic exposure in mice and led to an increased level of urinary bile acid secretion.[4] In a mouse model of cholestasis and sclerosing cholangitis, treatment with A3907 resulted in decreased serum bile acids and reduced plasma levels of transaminases, as well as markers for cell damage and fibrosis.[4]

The results of the 13-week toxicology study in rats were not detailed in the provided search results. However, the progression of A3907 to Phase 1 human trials suggests that the preclinical toxicology findings were acceptable for supporting clinical investigation.





Click to download full resolution via product page

Figure 2: Workflow for the 13-Week Rat Toxicology Study.

# Phase 1 Clinical Safety and Tolerability in Healthy Volunteers

A first-in-human, double-blind, single and multiple ascending dose (SAD and MAD) study was conducted to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of an oral formulation of A3907 in healthy adult subjects.[4]

- Study Design: A double-blind, single and multiple ascending dose study.[4]
- Participants: Healthy adult subjects.[4]
- Single Ascending Dose (SAD) Cohorts: A3907 exposure increased proportionally to doses from 1 to 81 mg.[1]
- Multiple Ascending Dose (MAD) Cohorts: Healthy subjects were randomized into three groups and administered a single oral dose of A3907 or placebo every 24 hours for 7 days.
  [1]
  - Group B1: 9 mg/day (A3907 n=6, placebo n=2).[1]
  - Group B2: 27 mg/day (A3907 n=5, placebo n=1).[1]
  - Group B3: 67.5 mg/day (A3907 n=6, placebo n=2).[1]
- Primary Objectives: To investigate the safety and tolerability of A3907.[4]
- Secondary Objectives: To characterize the pharmacokinetic and pharmacodynamic profiles of A3907.[4]

The Phase 1 study achieved its primary and secondary objectives.[4] A3907 was found to be safe and well-tolerated at systemic exposures that had demonstrated therapeutic benefits in preclinical models.[4][5] No serious adverse events (SAEs) or discontinuations due to treatment-emergent adverse events (TEAEs) were reported.[5] The study also showed



evidence of target engagement, with increases in 7alpha-hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis, and reductions in low-density lipoprotein cholesterol (LDL-C).[5]

Table 1: Summary of A3907 Phase 1 Multiple Ascending Dose Study Design

| Cohort | Dose of A3907 | Number of<br>Subjects<br>(A3907) | Number of<br>Subjects<br>(Placebo) | Duration of<br>Dosing |
|--------|---------------|----------------------------------|------------------------------------|-----------------------|
| B1     | 9 mg/day      | 6                                | 2                                  | 7 days                |
| B2     | 27 mg/day     | 5                                | 1                                  | 7 days                |
| В3     | 67.5 mg/day   | 6                                | 2                                  | 7 days                |

Data sourced from a study on the effects of A3907 in experimental models of cholestatic liver disease.[1]





Click to download full resolution via product page

Figure 3: Phase 1 Clinical Trial Workflow for A3907.

# **Summary and Future Directions**



The initial safety and toxicology data for A3907 are promising. Preclinical studies in rodents demonstrated good systemic exposure and efficacy in a model of cholestatic liver disease.[1][4] The Phase 1 study in healthy volunteers showed that A3907 is safe and well-tolerated, with evidence of target engagement.[2][5] These findings support the continued clinical development of A3907 for the treatment of cholestatic liver diseases.[2] A Phase 2 study to evaluate the effect of A3907 on safety, tolerability, pharmacokinetics, and pharmacodynamics in adults with Primary Sclerosing Cholangitis (PSC) has been planned.[3][6]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans PMC [pmc.ncbi.nlm.nih.gov]
- 2. A3907, a systemic ASBT inhibitor, improves cholestasis in mice by multiorgan activity and shows translational relevance to humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IPN-60250 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Albireo Announces Positive Topline Data from Phase 1 Study of A3907 | Nasdaq [nasdaq.com]
- 5. Albireo Announces Positive Topline Data from Phase 1 Study of A3907 [drug-dev.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Initial Safety and Toxicology Profile of A3907: A
   Systemic ASBT Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10860849#initial-safety-and-toxicology-reports-for-a3907]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com